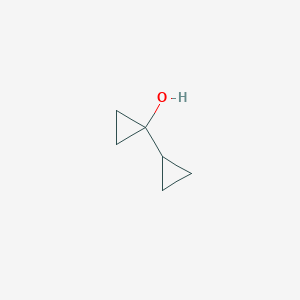

1-Cyclopropylcyclopropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSLLWAWZBUTHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54251-80-8 | |

| Record name | [1,1'-bi(cyclopropane)]-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-cyclopropylcyclopropan-1-ol chemical properties

Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8), often referred to as 1,1'-bicyclopropyl-1-ol , is a high-strain tertiary alcohol characterized by two geminal cyclopropane rings. It serves as a critical junction intermediate in the synthesis of high-energy materials (such as bicyclopropylidene) and pharmacologically active amine derivatives used in antiviral therapies.

This guide provides a technical deep-dive into its synthesis via the Kulinkovich reaction, its unique reactivity driven by ring strain (~27.5 kcal/mol per ring), and its application as a scaffold in medicinal chemistry.

Chemical Identity & Physical Characterization[1][2]

The molecule consists of a central quaternary carbon bonded to a hydroxyl group and two cyclopropyl rings. Its steric bulk and "bisected" conformation—where the cyclopropyl rings align to maximize σ-conjugation with the electron-deficient center during reaction intermediates—define its reactivity.

Key Properties Table

| Property | Data / Value | Notes |

| IUPAC Name | 1-Cyclopropylcyclopropan-1-ol | Also: 1-Hydroxy-1,1'-bicyclopropyl |

| CAS Number | 54251-80-8 | |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | |

| Appearance | Colorless viscous liquid | Hygroscopic |

| Boiling Point | ~60–65 °C (at 15 mmHg) | Extrapolated from distillation data [1] |

| Density | ~1.02 g/cm³ (Predicted) | Higher than acyclic analogues due to packing |

| pKa | ~17.5 | Slightly less acidic than typical 3° alcohols due to ring strain effects |

| Solubility | Soluble in Et₂O, DCM, MeOH | Limited water solubility |

Structural Analysis[4]

-

Strain Energy: The molecule possesses significant potential energy due to the two cyclopropane rings. The C1-C2 and C1-C3 bonds are bent (banana bonds), possessing high p-character, which stabilizes adjacent carbocations (cyclopropylcarbinyl cation stabilization).

-

Conformation: The bisected conformation is preferred in cationic intermediates, allowing the Walsh orbitals of the cyclopropane ring to overlap with the empty p-orbital of the cationic center.

Synthesis Protocol: The Modified Kulinkovich Route

While 1-cyclopropylcyclopropan-1-ol can theoretically be synthesized via the addition of cyclopropylmagnesium bromide to cyclopropyl ketone, that route is plagued by low yields and difficult reagent preparation. The industry-standard method utilizes a modified Kulinkovich reaction , which is operationally simpler and higher yielding.

Mechanism of Action

The reaction involves the titanium-catalyzed coupling of a Grignard reagent with an ester. Uniquely, when methyl cyclopropanecarboxylate is reacted with ethylmagnesium bromide in the presence of Ti(OiPr)₄ , the ethyl group acts as a "dummy" ligand to generate the titanacyclopropane intermediate, while the ester provides the first cyclopropyl ring. The second ring is formed via the intramolecular trapping of the titanacycle.

Experimental Protocol

Objective: Synthesis of 1-cyclopropylcyclopropan-1-ol on a multigram scale.

Reagents:

-

Methyl cyclopropanecarboxylate (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 equiv / 5 mol%)

-

Solvent: Anhydrous Diethyl Ether (Et₂O)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

-

Catalyst Loading: Charge the flask with anhydrous Et₂O (solvent volume approx. 5 mL per mmol of ester) and methyl cyclopropanecarboxylate. Add Ti(OiPr)₄ at room temperature.

-

Grignard Addition: Cool the solution to 0 °C. Add the EtMgBr solution dropwise over 1 hour. Note: The reaction is exothermic; control the addition rate to maintain gentle reflux or keep temp < 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution typically turns dark brown/black (characteristic of Ti(II) species).

-

Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.

-

Workup: Filter the resulting suspension through a Celite pad to remove titanium salts. Wash the pad with Et₂O.

-

Extraction: Separate phases. Extract the aqueous layer 3x with Et₂O. Dry combined organics over MgSO₄ and concentrate in vacuo.

-

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~60 °C @ 15 mmHg).

Yield: Typically 85–99% [1].

Reactivity Profile & Transformations

The reactivity of 1-cyclopropylcyclopropan-1-ol is dominated by the relief of ring strain. It acts as a "spring-loaded" intermediate.

Conversion to Bicyclopropylidene

This is the most common application. The alcohol is converted to the bromide, which is then dehydrohalogenated to form the highly strained alkene bicyclopropylidene .

-

Step 1 (Bromination): Reaction with Ph₃P/Br₂ yields 1-bromo-1-cyclopropylcyclopropane .

-

Step 2 (Elimination): Treatment with t-BuOK in DMSO yields bicyclopropylidene.

Acid-Catalyzed Rearrangement (Ring Expansion)

Under acidic conditions, the stability of the cyclopropylcarbinyl cation allows for ring expansion.

-

Reaction: Treatment with aqueous acid (e.g., H₂SO₄ or HCl).[3]

-

Pathway: Protonation of the -OH group leads to water loss. The resulting tertiary carbocation (stabilized by two cyclopropyl rings) undergoes a 1,2-alkyl shift (ring expansion) to relieve strain.

-

Product: 2-cyclopropylcyclobutanone or 1-cyclopropylpropan-1-one (via ring opening), depending on the specific acid strength and solvent. In many cases, the cyclobutane ring forms, followed by further opening if conditions are harsh.

Visualization: Synthesis & Rearrangement Pathways

Caption: Synthetic workflow from ester precursor to 1-cyclopropylcyclopropan-1-ol and its divergent reactivity pathways toward high-energy alkenes or rearranged ketones.

Applications in Drug Development[2]

The Amine Isostere

1-Cyclopropylcyclopropan-1-ol is the direct precursor to 1-cyclopropylcyclopropylamine . This amine moiety is a critical pharmacophore in modern drug design, particularly for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

-

Bioisosterism: The gem-dicyclopropyl group mimics the steric bulk of a tert-butyl or isopropyl group but with distinct electronic properties and metabolic stability. The rigid geometry can lock the drug molecule into a bioactive conformation.

-

Synthesis Route:

-

Alcohol → Bromide (as described above).

-

Bromide → Carboxylation (via Grignard + CO₂) to yield 1-cyclopropylcyclopropanecarboxylic acid .

-

Acid → Curtius Rearrangement → 1-cyclopropylcyclopropylamine [2].

-

Metabolic Blocker

The cyclopropyl rings are metabolically robust compared to alkyl chains. Incorporating this scaffold can reduce the rate of CYP450-mediated oxidation, extending the half-life of the drug candidate.

References

-

Synthesis of Bicyclopropylidene: de Meijere, A.; Kozhushkov, S. I.; Spaeth, T.; Zefirov, N. S.[6] A New General Synthesis of 1,1'-Bicyclopropylidene and 1,1'-Bicyclopropyl-1-ol. J. Org.[6][7][8] Chem.1993 , 58, 502–505.[6] Link

-

Scalable Amine Synthesis: Steinberg, M. et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem.2011 , 7, 1009–1013. Link

-

Kulinkovich Reaction Review: Kulinkovich, O. G.; de Meijere, A. The Chemistry of Cyclopropanols. Chem. Rev.2000 , 100, 2789–2834. Link

Sources

- 1. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. orgosolver.com [orgosolver.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,1'-Bi(cyclopropylidene) | CAS#:27567-82-4 | Chemsrc [chemsrc.com]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. organic-chemistry.org [organic-chemistry.org]

An In-depth Technical Guide to the Structural Analysis of 1-Cyclopropylcyclopropan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive structural analysis of 1-cyclopropylcyclopropan-1-ol, a unique tertiary alcohol featuring a bicyclopropyl framework. The bicyclopropyl motif presents distinct stereochemical and electronic properties, making its derivatives compelling scaffolds for investigation in medicinal and materials science. This document details a robust synthetic protocol for its preparation via the Kulinkovich reaction, outlines methodologies for its complete spectroscopic characterization, and explores its conformational landscape. The guide is intended for researchers, chemists, and drug development professionals requiring a deep understanding of this and related strained cyclic systems. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Bicyclopropyl Carbinol Core

The cyclopropyl ring is a cornerstone structural motif in organic chemistry, prized for its ability to impart conformational rigidity and unique electronic character to molecules. When two such rings are directly linked, the resulting bicyclopropyl system introduces further complexity and synthetic utility. The subject of this guide, 1-cyclopropylcyclopropan-1-ol, combines this bicyclopropyl core with a tertiary alcohol, a functional group critical for hydrogen bonding and further chemical elaboration.

The inherent ring strain of the cyclopropyl groups governs the molecule's geometry, bond lengths, and reactivity in ways that deviate significantly from acyclic analogues. The carbinol's hydroxyl group not only serves as a key site for intermolecular interactions but also influences the electronic nature of the adjacent quaternary carbon. A thorough structural elucidation is therefore paramount for any research program utilizing this scaffold. This guide provides the foundational knowledge for its synthesis, characterization, and conformational understanding.

Synthesis and Purification

The efficient construction of the 1-cyclopropylcyclopropan-1-ol scaffold is most effectively achieved using a titanium-mediated cyclopropanation.

Retrosynthetic Analysis & Method Selection

The target molecule, a 1-substituted cyclopropanol, is an ideal candidate for synthesis via the Kulinkovich reaction.[1] This organotitanium-mediated transformation converts an ester into a cyclopropanol by reaction with a Grignard reagent in the presence of a titanium(IV) alkoxide.[2] The key intermediate is a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent.[3][4]

Rationale for Method Selection:

-

Efficiency: The Kulinkovich reaction provides direct access to the desired cyclopropanol in a single, reliable step from a commercially available ester (methyl cyclopropanecarboxylate).

-

Substrate Compatibility: The reaction is well-suited for esters and utilizes common Grignard reagents like ethylmagnesium bromide.

-

Predictability: The mechanism is well-understood, allowing for predictable outcomes and troubleshooting.

Recommended Synthetic Protocol: Kulinkovich Reaction

This protocol details the synthesis of 1-cyclopropylcyclopropan-1-ol from methyl cyclopropanecarboxylate.

Materials & Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Argon or Nitrogen inert atmosphere setup

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Methyl cyclopropanecarboxylate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) in THF (e.g., 3.0 M solution)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

System Preparation: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert atmosphere (Argon).

-

Reagent Introduction: Charge the flask with anhydrous THF (or Et₂O) and methyl cyclopropanecarboxylate (1.0 eq). Add titanium(IV) isopropoxide (1.2 eq) via syringe and cool the mixture to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the solution of ethylmagnesium bromide (2.4 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate solvent gradient to yield 1-cyclopropylcyclopropan-1-ol as a clear oil.

Diagram of the Kulinkovich Reaction Mechanism:

Caption: Catalytic cycle of the Kulinkovich reaction for the synthesis of 1-cyclopropylcyclopropan-1-ol.

Spectroscopic and Structural Characterization

Due to the absence of published spectra for 1-cyclopropylcyclopropan-1-ol, the following sections provide a detailed prediction of its spectral characteristics based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The high degree of symmetry and the unique electronic environment of the cyclopropyl rings result in a characteristic spectral pattern.

The proton NMR spectrum is expected to be relatively simple but highly informative. The magnetic anisotropy of the cyclopropane rings causes significant shielding, resulting in characteristic upfield chemical shifts for the ring protons.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Rationale |

|---|---|---|---|

| Hydroxyl (-OH) | 1.5 - 2.5 | Broad Singlet | Exchangeable proton; shift is concentration and solvent dependent. |

| Cyclopropyl C-H (attached to C1) | ~1.0 - 1.3 | Multiplet | Methine proton on one of the cyclopropyl rings. |

| Cyclopropyl -CH₂- (4 protons) | ~0.4 - 0.8 | Multiplet | Diastereotopic protons on the cyclopropyl ring attached to C1. |

| Cyclopropyl -CH₂- (4 protons) | ~0.2 - 0.6 | Multiplet | Protons on the second cyclopropyl ring, highly shielded.[6] |

Causality Behind Predictions:

-

The signals for the cyclopropyl methylene protons appear at unusually high field (typically < 1.0 ppm) due to the shielding cone of the C-C bonds in the three-membered rings.[5]

-

The protons on each methylene group of the cyclopropane rings are diastereotopic, leading to complex, overlapping multiplets due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides a clear carbon count and diagnostic chemical shifts for the carbinol carbon and the shielded cyclopropyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

|---|---|---|

| Quaternary Carbinol (C1) | 65 - 75 | Tertiary alcohol carbon, deshielded by the oxygen atom. |

| Cyclopropyl Methine (CH) | 15 - 25 | The two methine carbons of the cyclopropyl rings. |

| Cyclopropyl Methylene (CH₂) | 1 - 10 | Highly shielded methylene carbons, characteristic of cyclopropanes.[6] |

Experimental Validation (DEPT): A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be crucial for validation. It would show a positive signal for the CH carbons, negative signals for the CH₂ carbons, and the absence of a signal for the quaternary C1 carbon, confirming the assignments.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the hydroxyl group and the C-H bonds of the cyclopropyl rings.

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Broad, Strong | Characteristic of a hydrogen-bonded alcohol.[8] |

| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium, Sharp | C-H stretching for sp²-like C-H bonds in a strained ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Standard C-H stretching from the cyclopropyl rings. |

| C-O Stretch | 1050 - 1150 | Strong | C-O stretching frequency for a tertiary alcohol.[8] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to significant fragmentation due to the strained nature of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak or absent molecular ion peak at m/z 112 is expected.

-

Loss of Water (M-18): A prominent peak at m/z 94 corresponding to the loss of H₂O from the molecular ion.

-

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen is a primary fragmentation pathway for alcohols.[9] Loss of a cyclopropyl radical (•C₃H₅) would lead to a fragment at m/z 69.

-

Ring Opening: The highly strained cyclopropyl rings may undergo rearrangement and fragmentation, leading to a complex pattern of smaller ions.

Conformational and Stereochemical Analysis

The three-dimensional structure of 1-cyclopropylcyclopropan-1-ol is defined by the relative orientation of the two cyclopropyl rings.

Inter-ring Conformation

Studies on the parent bicyclopropyl system have shown that it exists predominantly in two conformations: trans (or antiperiplanar) and gauche (or synclinal).[10]

-

trans Conformation: The two rings are oriented 180° relative to each other. This is the more stable conformation in the solid state for bicyclopropyl, as it minimizes steric hindrance.[10]

-

gauche Conformation: The rings are twisted relative to each other. This conformation is present in equilibrium with the trans form in the liquid and gas phases.[10]

For 1-cyclopropylcyclopropan-1-ol, the bulky hydroxyl group at the C1 position is expected to further favor the less sterically hindered trans conformation.

Caption: Predominant rotational conformers of the bicyclopropyl core.

Proposed Workflow: Computational Modeling

To definitively determine the conformational preferences and obtain theoretical spectroscopic data, a computational approach is recommended.

Protocol for DFT Calculations:

-

Structure Generation: Build initial 3D structures for both the trans and gauche conformers of 1-cyclopropylcyclopropan-1-ol.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each conformer using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Energy Analysis: Compare the resulting electronic energies (with zero-point vibrational energy correction) to determine the relative stability of the conformers.

-

NMR Prediction: Use the optimized geometries to calculate theoretical ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Data Correlation: Compare the calculated NMR data for the lowest energy conformer with the experimental spectra for validation.

Caption: Proposed computational workflow for conformational and spectral analysis.

Chemical Reactivity and Stability

Cyclopropyl carbinols are known for their susceptibility to acid-catalyzed rearrangements.[11] The protonation of the hydroxyl group followed by the loss of water generates a highly unstable cyclopropylcarbinyl cation. This cation can undergo rapid ring-opening to form more stable homoallylic or cyclobutyl cations.[12][13] Therefore, 1-cyclopropylcyclopropan-1-ol should be handled under neutral or basic conditions to avoid degradation.

Conclusion

1-Cyclopropylcyclopropan-1-ol is a structurally intriguing molecule whose characterization relies on a synergistic combination of modern synthetic methods and advanced spectroscopic techniques. Its synthesis is reliably achieved via the Kulinkovich reaction. The structural analysis is defined by the unique upfield NMR signals of the heavily shielded cyclopropyl protons and the conformational equilibrium between trans and gauche rotamers. The protocols and predictive data within this guide provide a robust framework for the synthesis, identification, and further investigation of this and related bicyclopropyl systems, empowering researchers to confidently incorporate this valuable scaffold into their development programs.

References

-

Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

-

Kulinkovich Reaction. SynArchive. [Link]

-

Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Fawcett, F. et al. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. [Link]

-

Kulinkovich Reaction Mechanism. YouTube. [Link]

-

Cyclopropyl carbinol: properties, applications in organic synthesis and safety. ChemAnalyst. [Link]

-

Lee, C. C., & Cessna, A. J. Reactions of cyclopropylcarbinol in dilute hydrochloric acid. ResearchGate. [Link]

-

Eraker, J., & Rømming, C. The Crystal Structure of Bicyclopropyl. Acta Chemica Scandinavica. [Link]

-

Structure and Reactivity of the Cyclopropane Species. Wiley. [Link]

-

1-Cyclopropylcyclopentan-1-ol. PubChem. [Link]

-

Supporting Information for Experimental Procedures, 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]

-

1-Cyclopropylethanol. PubChem. [Link]

-

Cyclopropyl carbinol IR Spectrum. NIST WebBook. [Link]

-

Cyclopropyl carbinol. NIST WebBook. [Link]

-

Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. [Link]

-

Cyclopropanol, 1-ethoxy-. Organic Syntheses. [Link]

-

1-Propyl-1-cyclopentanol. NIST WebBook. [Link]

-

Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

-

1-Cyclopropylpropan-1-ol. PubChem. [Link]

-

1-(1-Cyclopropylethenyl)cyclopropan-1-ol Properties. EPA. [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). NP-MRD. [Link]

-

Simple Conformational Analysis of Cyclic and Bicyclic Compounds. University of Wisconsin. [Link]

- Novel processes for the synthesis of cyclopropyl compounds.

-

13C NMR of 1-Propanol. University of Calgary. [Link]

-

1H (a) and 13C NMR spectra of 4 (b). ResearchGate. [Link]

-

Infrared Spectroscopy. University of Mustansiriyah. [Link]

-

Cyclopropyl carbinol Mass Spectrum. NIST WebBook. [Link]

-

Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Mass spectrum of propan-1-ol. Doc Brown's Chemistry. [Link]

-

Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

Sources

- 1. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scispace.com [scispace.com]

- 11. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

1-Cyclopropylcyclopropan-1-ol: Reactivity Profile, Mechanistic Pathways, and Synthetic Applications

Executive Summary

1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8), also referred to as 1,1'-bicyclopropyl-1-ol, is a highly strained, bicyclic-like tertiary alcohol that serves as a linchpin intermediate in advanced organic synthesis. Due to the immense angular strain of its adjacent cyclopropane rings, the molecule exhibits a unique reactivity profile characterized by a delicate balance between nucleophilic substitution and thermodynamic ring-opening (homoketonization). This whitepaper provides an in-depth analysis of its synthetic generation, core reactivity, and downstream applications in generating tetra-substituted alkenes (e.g., bicyclopropylidene) and pharmacologically relevant cyclopropylamines.

Structural Dynamics & Thermodynamic Instability

The chemical architecture of 1-cyclopropylcyclopropan-1-ol features two cyclopropane rings connected by a single carbon-carbon bond, with a hydroxyl group residing on the bridgehead-equivalent C1 position.

The defining characteristic of this molecule is its thermodynamic instability . The molecule is highly susceptible to homoketonization —a process where the relief of cyclopropane ring strain drives the rapid rearrangement of the molecule into cyclopropyl ethyl ketone. This rearrangement is triggered by trace amounts of acids, bases, or elevated temperatures [1]. Consequently, all synthetic workflows involving this compound must be strictly temperature-controlled and pH-buffered to prevent spontaneous degradation.

The Kulinkovich Synthesis Pathway

The foundational method for accessing 1-cyclopropylcyclopropan-1-ol is the Kulinkovich cyclopropanation of methyl cyclopropanecarboxylate [1].

The reaction relies on the in situ generation of a titanacyclopropane intermediate from titanium(IV) isopropoxide and ethylmagnesium bromide. This intermediate undergoes a ligand exchange and subsequent insertion of the ester carbonyl, forming an oxatitanacyclopentane intermediate. A rapid ring contraction extrudes the titanium alkoxide, yielding the cyclopropanol framework.

Causality in Reagent Selection: Methyl cyclopropanecarboxylate is strictly preferred over ethyl or propyl esters. The transesterification byproduct (methanol) is highly water-soluble, allowing for the seamless isolation of the sensitive 1-cyclopropylcyclopropan-1-ol without the need for harsh distillation or chromatography, which would otherwise destroy the product [1].

Figure 1: Mechanistic pathway of the Kulinkovich cyclopropanation.

Core Reactivity Profile

Halogenation: The Gateway to Tetra-Substituted Alkenes

The most critical transformation of 1-cyclopropylcyclopropan-1-ol is its conversion to 1-bromo-1-cyclopropylcyclopropane via an Appel-type halogenation. Because the starting material is highly acid-sensitive, standard halogenating agents (like HBr or PBr3) lead exclusively to ring-opened ketones.

To achieve high-yield bromination, a complex of triphenylphosphine (PPh3) and bromine (Br2) is utilized in the presence of pyridine . The causality here is absolute: pyridine acts as an essential scavenger for the hydrobromic acid (HBr) generated during the phosphonium displacement. Without pyridine, the localized acidic environment rapidly catalyzes the homoketonization of the substrate [1].

Downstream Functionalization

Once stabilized as 1-bromo-1-cyclopropylcyclopropane, the scaffold can be directed toward two primary high-value targets:

-

Bicyclopropylidene: Achieved via an E2 dehydrobromination using potassium tert-butoxide (t-BuOK). Bicyclopropylidene is a unique tetra-substituted alkene with a high-lying HOMO, making it a powerful cyclophile in cross-coupling and cycloaddition reactions [3].

-

(1-Cyclopropyl)cyclopropylamine: Achieved via halogen-metal exchange using tert-butyllithium, followed by carboxylation with CO2 to form 1-cyclopropylcyclopropanecarboxylic acid. This acid undergoes a Curtius rearrangement to yield the target amine, a critical pharmacophore in Hepatitis C viral inhibitors and agrochemicals [2].

Figure 2: Reactivity tree of 1-cyclopropylcyclopropan-1-ol and downstream targets.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of 1-Cyclopropylcyclopropan-1-ol

Self-Validation Cue: The reaction mixture will transition to a black/dark-brown color upon the formation of the active titanium species. Extensive ethane gas evolution will be observed.

-

Setup: Under a nitrogen atmosphere, charge a 4-L flask with methyl cyclopropanecarboxylate (1.2 mol), Ti(OiPr)4 (0.30 mol), and anhydrous ether (1.45 L).

-

Grignard Addition: Add ethylmagnesium bromide (3 M in ether, 2.52 mol) dropwise over 4 hours. Crucial: Maintain the internal temperature strictly between 20–25 °C using a water bath to prevent thermal runaway and premature catalyst decomposition.

-

Quench: Cool the mixture to −5 °C. Carefully quench with 1.56 L of ice-cold aqueous 10% sulfuric acid. The temperature must not exceed 0 °C to prevent acid-catalyzed homoketonization of the newly formed product.

-

Isolation: Extract the inorganic phase with ether. Wash the combined organic layers with saturated NaHCO3 to neutralize any residual acid.

-

Concentration: Remove the solvent under vacuum at 20 °C maximum . Higher temperatures will induce thermal rearrangement. Use immediately or store at -78 °C for no longer than 48 hours[1].

Protocol 2: Bromination to 1-Bromo-1-cyclopropylcyclopropane

Self-Validation Cue: The addition of the alcohol to the Ph3PBr2 complex will result in a color shift and the precipitation of triphenylphosphine oxide.

-

Reagent Prep: In a 2-L flask under nitrogen, dissolve triphenylphosphine (1.24 mol) in anhydrous dichloromethane (1.24 L).

-

Bromine Addition: Cool to −30 °C and add bromine (1.25 mol) dropwise. Stir for 15 minutes to ensure complete formation of the Ph3PBr2 complex.

-

Buffering: Add anhydrous pyridine (1.25 mol) dropwise at −30 °C. Crucial: This step cannot be skipped; it scavenges the HBr byproduct.

-

Substitution: Add the freshly prepared 1-cyclopropylcyclopropan-1-ol (1.20 mol) from Protocol 1 dropwise over 1 hour. Allow the mixture to warm to 0 °C.

-

Purification: Isolate the product via direct bulb-to-bulb distillation under reduced pressure to yield the brominated intermediate [1].

Protocol 3: Lithiation and Carboxylation

Self-Validation Cue: The reaction requires exactly two equivalents of tert-butyllithium to prevent the formation of isobutene byproducts from cross-reacting with the intermediate.

-

Lithiation: Dissolve 1-bromo-1-cyclopropylcyclopropane (900 mmol) in anhydrous ether at −78 °C. Add tert-butyllithium (1.7 M, 1.8 mol) dropwise. The second equivalent acts as a base to eliminate the tert-butyl bromide byproduct [2].

-

Carboxylation: Add an excess of crushed dry ice (CO2) directly to the mixture. Allow to warm to room temperature.

-

Workup: Acidify with HCl at 0 °C and extract with ether to yield 1-cyclopropylcyclopropanecarboxylic acid [2].

Quantitative Reaction Data

The following table summarizes the thermodynamic driving forces and typical yields for the primary transformations of the 1-cyclopropylcyclopropan-1-ol scaffold.

| Starting Material | Reagents & Conditions | Product | Typical Yield | Primary Driving Force |

| Methyl cyclopropanecarboxylate | EtMgBr, Ti(OiPr)4, 20 °C | 1-Cyclopropylcyclopropan-1-ol | 95–99% | Titanacyclopropane insertion |

| 1-Cyclopropylcyclopropan-1-ol | PPh3, Br2, Pyridine, -30 °C | 1-Bromo-1-cyclopropylcyclopropane | 62–79% | SN2-like displacement, HBr scavenging |

| 1-Cyclopropylcyclopropan-1-ol | H+ or Heat (>40 °C) | Cyclopropyl ethyl ketone | >90% | Relief of angular ring strain |

| 1-Bromo-1-cyclopropylcyclopropane | t-BuOK, DMSO | Bicyclopropylidene | 75–81% | E2 Elimination |

| 1-Bromo-1-cyclopropylcyclopropane | 1. t-BuLi (2 eq), 2. CO2 | 1-Cyclopropylcyclopropanecarboxylic acid | 64–89% | Halogen-metal exchange |

References

-

de Meijere, A., Kozhushkov, S. I., & Späth, T. "Bicyclopropylidene". Organic Syntheses, Vol. 78, p. 142 (2002). Available at:[Link]

-

de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride". Beilstein Journal of Organic Chemistry, 7, 1003–1006 (2011). Available at:[Link]

An In-depth Technical Guide to the Thermal Stability of 1-Cyclopropylcyclopropan-1-ol

Foreword: The Intrigue of Strained Ring Systems in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, strained ring systems, particularly the cyclopropane moiety, have garnered significant attention. Their unique conformational rigidity and electronic character can impart metabolic stability and enable precise spatial orientation of pharmacophoric elements.[1] 1-Cyclopropylcyclopropan-1-ol, a tertiary alcohol featuring two such strained rings, represents a fascinating case study in the delicate balance between structural novelty and inherent reactivity. This guide provides a comprehensive technical overview of the anticipated thermal stability of this molecule, offering a predictive framework grounded in established chemical principles for researchers and drug development professionals.

Theoretical Framework: Understanding the Inherent Strain and Reactivity

The thermal stability of 1-cyclopropylcyclopropan-1-ol is intrinsically linked to the high ring strain of the two cyclopropyl groups. The C-C bonds in a cyclopropane ring are described as "bent," with significant p-character, making them susceptible to cleavage.[2] The presence of a hydroxyl group on a carbon atom bridging these two rings introduces further electronic factors that are anticipated to dictate the molecule's thermal decomposition pathways.

The central hypothesis for the thermal decomposition of 1-cyclopropylcyclopropan-1-ol is that it will proceed through a carbocationic intermediate, facilitated by the departure of the hydroxyl group as a water molecule, particularly under acidic or high-temperature conditions. The stability of the resulting tertiary carbocation is significantly influenced by the adjacent cyclopropyl groups, which can stabilize the positive charge through hyperconjugation. However, this stabilization comes at a cost, as the cyclopropylcarbinyl cation is itself prone to rapid rearrangement to relieve ring strain.[3][4]

Predicted Decomposition Pathways

Based on analogous cyclopropylcarbinol systems, two primary thermal rearrangement pathways are proposed for 1-cyclopropylcyclopropan-1-ol:

-

Pathway A: Cyclopropylcarbinyl-Homoallyl Rearrangement: This is a well-documented rearrangement for cyclopropylcarbinols.[4] Upon formation of the tertiary carbocation, one of the cyclopropane rings is expected to open, leading to a more stable homoallylic carbocation. Subsequent deprotonation would yield a variety of unsaturated products.

-

Pathway B: Semipinacol-type Rearrangement: In this pathway, the migration of one of the cyclopropyl groups to the adjacent carbocationic center could occur, leading to a ring-expanded ketone after tautomerization of the resulting enol. This type of rearrangement is also known for systems with strained rings adjacent to a carbocation.[5]

The following diagram illustrates these predicted pathways.

Caption: Predicted thermal decomposition pathways of 1-cyclopropylcyclopropan-1-ol.

Experimental Design for Thermal Stability Assessment

A rigorous evaluation of the thermal stability of 1-cyclopropylcyclopropan-1-ol necessitates a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive understanding of the decomposition kinetics and product distribution.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

Methodology:

-

A sample of 1-cyclopropylcyclopropan-1-ol (5-10 mg) is placed in an alumina crucible.

-

The sample is heated under a controlled nitrogen atmosphere (20 mL/min) from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Expected Outcome: A TGA curve showing the temperature range of decomposition. This provides a macroscopic view of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the energetics of thermal events (e.g., melting, decomposition).

Methodology:

-

A small, accurately weighed sample (2-5 mg) of 1-cyclopropylcyclopropan-1-ol is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The differential heat flow to the sample and reference is measured as a function of temperature.

Expected Outcome: A DSC thermogram showing endothermic or exothermic peaks corresponding to phase transitions and decomposition. The enthalpy of decomposition can be calculated from the peak area.

Isothermal and Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify the volatile decomposition products and elucidate the decomposition mechanism.

Methodology:

-

Isothermal Analysis: A series of sealed vials containing 1-cyclopropylcyclopropan-1-ol are heated at a specific temperature (determined from TGA/DSC data) for varying time intervals.

-

After cooling, the contents of each vial are dissolved in a suitable solvent (e.g., dichloromethane) and analyzed by GC-MS.

-

Headspace Analysis: A sample is placed in a headspace vial and heated. The vapor phase is then injected into the GC-MS.

-

Mass spectra of the eluted compounds are compared with spectral libraries to identify the decomposition products.

Expected Outcome: Identification of the major and minor decomposition products, providing direct evidence for the operative decomposition pathways (Pathway A vs. Pathway B).

The following workflow diagram outlines the experimental approach.

Caption: Experimental workflow for assessing thermal stability.

Computational Chemistry as a Predictive Tool

In parallel with experimental studies, computational modeling provides invaluable insights into the reaction mechanisms and energetics of thermal decomposition. Density Functional Theory (DFT) is a powerful tool for this purpose.[6]

Computational Protocol

Objective: To calculate the activation energies for the proposed decomposition pathways and to predict the most favorable reaction channel.

Methodology:

-

The ground state geometry of 1-cyclopropylcyclopropan-1-ol is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G**).[7]

-

The transition state structures for the key steps in Pathway A and Pathway B (e.g., ring opening, cyclopropyl migration) are located.

-

Frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies.

-

The activation energy for each pathway is calculated as the energy difference between the transition state and the reactant.

Expected Outcome: A potential energy surface diagram illustrating the relative energies of reactants, intermediates, transition states, and products for each proposed pathway. This will allow for a theoretical prediction of the dominant decomposition mechanism.

Data Summary and Interpretation

The following table provides a template for summarizing the anticipated experimental and computational data.

| Parameter | Method | Predicted/Anticipated Outcome | Significance |

| Decomposition Onset (Tonset) | TGA | 150-250 °C | Defines the upper limit of thermal stability. |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Exothermic | Indicates the energetic release upon decomposition. |

| Major Decomposition Products | GC-MS | Unsaturated alcohols, olefins, cyclobutyl cyclopropyl ketone | Elucidates the dominant reaction pathway. |

| Activation Energy (Ea) - Pathway A | DFT | Lower Ea | Suggests ring-opening is kinetically favored. |

| Activation Energy (Ea) - Pathway B | DFT | Higher Ea | Suggests rearrangement is less likely. |

Conclusion and Recommendations for Drug Development

The thermal stability of 1-cyclopropylcyclopropan-1-ol is a critical parameter for its consideration in drug development. The inherent strain of the dicyclopropyl system suggests a moderate thermal stability, with decomposition likely initiated by acid-catalyzed dehydration followed by rearrangement. The anticipated decomposition pathways, primarily the cyclopropylcarbinyl-homoallyl rearrangement, would lead to a loss of the parent structure and the formation of reactive unsaturated species.

For drug development professionals, this implies that formulations containing 1-cyclopropylcyclopropan-1-ol should be maintained under neutral or basic pH conditions and protected from high temperatures. The data gathered from the proposed experimental and computational studies will be crucial in defining the safe handling, storage, and formulation conditions for any pharmaceutical product incorporating this novel chemical entity. Further studies on the solid-state stability and compatibility with common excipients would be a necessary next step in a full pre-formulation assessment.

References

-

Flowers, M. C. & Frey, H. M. (1962). The thermal decomposition of bicyclopropyl. Part I. Journal of the Chemical Society (Resumed), 1689. [Link]

- Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.

- Marek, I. (2020). Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society, 142, 5543-5548.

-

Molander, G. A. & Gormisky, P. E. (2008). Suzuki-Miyaura Coupling Reaction of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481-7485. [Link]

-

University of Notre Dame. (2017). Synthesis of Cyclopropanes via Aldehyde Homologation. Curate ND. [Link]

-

Wiley Online Library. (2020). Semipinacol Rearrangement Induced by Cleavage of Dibromocyclopropane. Angewandte Chemie International Edition, 59(31), 12869-12873. [Link]

-

Bozkaya, U. & Özkan, İ. (2012). Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study. The Journal of Physical Chemistry A, 116(12), 3274-3281. [Link]

- Alabugin, I. V. (2011). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.

-

ChemRxiv. (2021). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. [Link]

-

Al-Hourani, B. J. (2013). Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study. Chemistry Central Journal, 7(1), 51. [Link]

Sources

- 1. curate.nd.edu [curate.nd.edu]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Thermodynamics and Extraction Methodologies for 1-Cyclopropylcyclopropan-1-ol

Executive Summary

1-Cyclopropylcyclopropan-1-ol (CAS: 54251-80-8) is a highly strained, aliphatic tertiary alcohol utilized as a critical building block in organic synthesis, notably in the preparation of bicyclopropylidene and various anticonvulsant pharmaceutical intermediates. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and downstream purification. This guide provides an in-depth analysis of its solvation thermodynamics, empirical solubility data, and validated extraction protocols.

Part 1: Molecular Architecture and Solvation Thermodynamics

The solubility of 1-cyclopropylcyclopropan-1-ol is dictated by the dichotomous nature of its molecular structure (Formula: C₆H₁₀O, MW: 98.14 g/mol ) [1].

-

Hydrophilic Core: The tertiary hydroxyl (-OH) group provides a Polar Surface Area (PSA) of 20.23 Ų [2]. This functional group acts as both a hydrogen bond donor and acceptor, facilitating strong interactions with polar protic and polar aprotic solvents.

-

Lipophilic Bulk: The dual cyclopropyl rings create a dense, hydrophobic hydrocarbon shield. The molecule exhibits an XLogP3 value of 0.92 [2], indicating a strong thermodynamic preference for lipophilic environments over aqueous systems.

Causality in Solvent Selection: Because the XLogP3 is near 1.0, the compound exhibits amphiphilic tendencies but is overwhelmingly soluble in organic media. It will readily partition into organic solvents during aqueous workups but retains enough water solubility to necessitate "salting out" procedures (e.g., brine washes) to prevent yield loss in the aqueous phase.

Logical relationship of solvation thermodynamics for 1-cyclopropylcyclopropan-1-ol.

Part 2: Empirical Solubility Profile in Organic Solvents

Based on its physicochemical properties and standard laboratory handling, the solubility of 1-cyclopropylcyclopropan-1-ol across various solvent classes is summarized below. It typically presents as a colorless to yellow liquid at room temperature [3].

| Solvent Category | Representative Solvents | Solubility Level | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | Excellent (>100 mg/mL) | Strong hydrogen bonding with the tertiary hydroxyl group; low steric hindrance around the oxygen atom. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent (>100 mg/mL) | Favorable dipole-dipole interactions; excellent solvation of the bicyclopropyl hydrocarbon bulk. |

| Non-Polar | Hexane, Toluene | Good to Excellent | Favorable London dispersion forces with the lipophilic, highly strained cyclopropyl rings. |

| Halogenated | Dichloromethane, Chloroform | Excellent (>100 mg/mL) | High polarizability and favorable dipole interactions; CDCl₃ is the standard solvent for NMR verification. |

| Aqueous | Water | Low to Moderate | Hydrogen bonding is limited by the hydrophobic bulk of the C₆ hydrocarbon framework (XLogP3 = 0.92). |

Part 3: Validated Experimental Workflow – Liquid-Liquid Extraction

The synthesis of 1-cyclopropylcyclopropan-1-ol, typically via Grignard addition to cyclopropanecarboxylates, requires a rigorous extraction protocol to isolate the product from the aqueous quench. The following protocol is adapted from established procedures [1].

Protocol: Diethyl Ether Extraction and Purification

-

Reaction Quench: The crude reaction mixture is quenched using ice-cold 10% aqueous sulfuric acid (H₂SO₄).

-

Causality: The acidic quench solubilizes inorganic titanium/magnesium salts into the aqueous phase while leaving the target alcohol intact. The low temperature (0°C to -5°C) prevents acid-catalyzed ring-opening of the highly strained cyclopropyl groups.

-

-

Primary Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Causality: Diethyl ether is chosen for its low boiling point (34.6°C) and excellent solvation of the lipophilic bicyclopropyl moiety, allowing for gentle solvent removal later.

-

-

Neutralization Wash: Wash the combined ethereal phases with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Self-Validation: CO₂ evolution (bubbling) will occur. The wash is complete when the aqueous effluent tests at pH ~7-8, confirming the complete removal of residual H₂SO₄.

-

-

Salting Out (Brine Wash): Wash the organic layer with saturated sodium chloride (brine).

-

Causality: The high ionic strength of brine drastically reduces the solubility of 1-cyclopropylcyclopropan-1-ol in the aqueous phase (salting-out effect), forcing any partitioned alcohol back into the ether layer. It also pre-dries the ether by drawing out dissolved water via osmosis.

-

-

Drying and Filtration: Add anhydrous magnesium sulfate (MgSO₄) to the ether phase.

-

Self-Validation: Initially, the MgSO₄ will clump as it forms hydrates. Continue adding until a portion of the powder flows freely like a "snowstorm" upon swirling, validating that all residual water has been sequestered. Filter the suspension.

-

-

Solvent Evaporation: Remove the ether under a water-aspirator vacuum at 20°C.

-

Causality: The low temperature is critical. 1-Cyclopropylcyclopropan-1-ol is a relatively volatile liquid; excessive heat during rotary evaporation will result in co-distillation and significant yield loss.

-

Step-by-step liquid-liquid extraction workflow for 1-cyclopropylcyclopropan-1-ol.

References

-

bicyclopropylidene - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

discovery and history of dicyclopropyl carbinols

An In-Depth Technical Guide on the Discovery, Synthesis, and Application of Dicyclopropyl Carbinols

Executive Summary

Dicyclopropyl carbinol (DCPM-OH), also known as dicyclopropylmethanol, is a highly specialized, sterically hindered secondary alcohol characterized by a central carbinol carbon flanked by two cyclopropyl rings. Originally synthesized during the mid-20th-century boom in small-ring chemistry, this compound has evolved from a structural curiosity into a critical reagent in modern organic synthesis and drug discovery. This whitepaper explores the historical genesis of DCPM-OH, the mechanistic causality behind its unique reactivity, field-proven synthetic protocols, and its contemporary applications in pharmaceutical development.

Historical Genesis and Structural Significance

The exploration of highly strained small-ring systems gained significant momentum in the 1950s and 1960s. Early synthetic chemists were fascinated by the cyclopropyl group because its C-C bonds possess significant

The first scalable synthesis of dicyclopropyl carbinol was documented in the early 1960s, notably detailed in U.S. Patent 2,979,529 (1961), which described the production of dicyclopropyl ketones and their subsequent reduction to carbinols[1]. Historically, the synthesis of DCPM-OH was driven by the need to understand the stabilizing effects of cyclopropyl rings on adjacent carbocations.

Mechanistic Causality: The Walsh Orbital Effect

The true value of DCPM-OH in synthetic chemistry lies in its electronic properties. The cyclopropyl rings contain "Walsh orbitals"—bent

This carbocation is exceptionally stable due to hyperconjugative electron donation from the Walsh orbitals of the two adjacent cyclopropyl rings into the empty p-orbital of the carbocation center. Because of this profound stabilization, dicyclopropylmethyl groups are utilized as highly selective protecting groups for carboxylic acids, allowing for cleavage under extremely mild conditions that leave other sensitive moieties intact[2][3].

Pathway of dicyclopropylmethyl ester cleavage via Walsh orbital carbocation stabilization.

Self-Validating Experimental Protocol: Synthesis of Dicyclopropyl Carbinol

The most reliable, historically validated method for synthesizing DCPM-OH is the reduction of dicyclopropyl ketone using Lithium Aluminum Hydride (LiAlH

Materials Required

-

Substrate: Dicyclopropyl ketone (0.4 mol, ~44 g)

-

Reducing Agent: Lithium aluminum hydride (LiAlH

) (0.15 mol, ~6 g) -

Solvent: Anhydrous diethyl ether (250 mL)

-

Quenching Agents: Ethyl acetate, distilled water, 10% aqueous NaOH

Step-by-Step Methodology & Causality

-

Preparation of the Hydride Suspension:

-

Action: Suspend 6 g of LiAlH

in 250 mL of anhydrous diethyl ether in a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet. -

Causality: Anhydrous conditions are critical. LiAlH

reacts violently with moisture to produce hydrogen gas. Ether is chosen over THF to allow for a lower reflux temperature (34.6 °C), which prevents thermal degradation of the highly strained cyclopropyl rings.

-

-

Controlled Substrate Addition:

-

Action: Cool the suspension to 0 °C using an ice bath. Add dicyclopropyl ketone (44 g) dropwise over 30 minutes.

-

Causality: The reduction of the ketone is highly exothermic. Dropwise addition controls the rate of hydride transfer, preventing solvent boil-over and suppressing the formation of unwanted pinacol coupling byproducts.

-

Self-Validation: A gentle, controlled bubbling (ether refluxing locally at the drop site) indicates active reduction.

-

-

Reflux and Completion:

-

Action: Remove the ice bath and gently reflux the mixture for 1 to 2 hours.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2). The disappearance of the UV-active ketone spot and the appearance of a lower R

spot (visualized with KMnO

-

-

Fieser Quench (Workup):

-

Action: Cool to 0 °C. Sequentially and cautiously add: 6 mL water, 6 mL 10% NaOH, and 18 mL water.

-

Causality: The Fieser method is superior to simple acid quenching because it transforms the gelatinous aluminum salts into a granular, easily filterable white precipitate, preventing the occlusion of the product in the emulsion.

-

-

Isolation and Purification:

-

Action: Filter the granular salts through a Celite pad and wash with ether. Dry the organic layer over anhydrous MgSO

, evaporate the solvent, and distill the residue under reduced pressure. -

Yield: Typically 85–89% of dicyclopropyl carbinol (B.P. 48 °C at 3 mm Hg)[1].

-

Self-validating experimental workflow for the LiAlH4 reduction of Dicyclopropyl Ketone.

Applications in Modern Drug Discovery

While initially a structural probe, DCPM-OH has transitioned into a high-value building block in the pharmaceutical industry.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

In the development of advanced therapeutics for cystic fibrosis, dicyclopropyl carbinol derivatives have been utilized to synthesize modulators of the CFTR protein. U.S. Patent 10,793,547 details the use of dicyclopropylmethanol in a Mitsunobu reaction with tert-butyl 3-hydroxypyrazole-1-carboxylate to form complex ether linkages essential for CFTR modulation[6]. The steric bulk of the dicyclopropyl groups provides metabolic stability against cytochrome P450 oxidation, a critical factor in enhancing the drug's pharmacokinetic half-life.

Retroviral Protease Inhibitors

DCPM-OH has been employed in the synthesis of 4-hydroxy-benzopyran-2-ones, which function as retroviral protease inhibitors for the treatment of HIV/AIDS. According to U.S. Patent 5,686,486, dicyclopropyl carbinol is reacted under high-temperature conditions to functionalize the coumarin scaffold, leveraging the lipophilicity of the cyclopropyl rings to enhance cellular membrane permeability[7].

Advanced Protecting Group Chemistry

Dicyclopropylmethanol is commercially utilized as a premium protecting group reagent for carboxylic acids[2]. The resulting dicyclopropylmethyl esters are exceptionally stable to basic conditions (e.g., saponification conditions, Grignard reagents) but can be cleaved with high selectivity under very mild acidic conditions (e.g., 1% trifluoroacetic acid or methanesulfonic acid) in minutes[3].

Logical relationship mapping the downstream applications of Dicyclopropyl Carbinol.

Quantitative Data Summary

To facilitate rapid comparison for process chemists and researchers, the physicochemical properties and synthetic metrics of DCPM-OH are summarized below:

| Parameter | Value / Description | Clinical/Synthetic Relevance |

| CAS Registry Number | 14300-33-5[2] | Standard identifier for regulatory compliance. |

| Molecular Formula | C | Defines atomic composition and mass (112.17 g/mol ). |

| Boiling Point | 48 °C at 3 mm Hg[1] | Indicates volatility; requires vacuum distillation for purification without thermal degradation. |

| Synthesis Yield (LiAlH | 85% – 89%[1] | High-yielding, scalable process suitable for multi-gram commercial manufacturing. |

| Cleavage Conditions (Ester) | Mild Acid (e.g., MeSO | Allows orthogonal deprotection strategies in complex peptide or oligosaccharide synthesis. |

| Solubility | Insoluble in H | Ideal for biphasic aqueous workups and lipophilic drug design. |

References

-

Hart, H., et al. "Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones." U.S. Patent 2,979,529A, issued April 11, 1961. 1

-

CymitQuimica. "CAS 14300-33-5: dicyclopropylmethanol." CymitQuimica Catalog.2

-

Oregon State University. "Some Synthetic Efforts in Small Ring Chemistry." Academic Archive. 4

-

Bandar, J., et al. "A Base-Catalyzed Approach for the anti-Markovnikov Hydration of Styrene Derivatives." National Science Foundation / ChemRxiv. 8

-

Hadida Ruah, S., et al. "Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator." U.S. Patent 10,793,547B2, issued October 6, 2020. 6

-

Romines, K. R., et al. "4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl [b]pyran-2-ones useful to treat retroviral infections." U.S. Patent 5,686,486A, issued November 11, 1997. 7

Sources

- 1. US2979529A - Production of dicyclopropyl ketones and 1, 7-dihalo-4-heptanones - Google Patents [patents.google.com]

- 2. CAS 14300-33-5: dicyclopropylmethanol | CymitQuimica [cymitquimica.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. US10793547B2 - Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator - Google Patents [patents.google.com]

- 7. US5686486A - 4-hydroxy-benzopyran-2-ones and 4-hydroxy-cycloalkyl b!pyran-2-ones useful to treat retroviral infections - Google Patents [patents.google.com]

- 8. par.nsf.gov [par.nsf.gov]

Theoretical Calculations and Experimental Benchmarking of 1-Cyclopropylcyclopropan-1-ol: A Comprehensive Guide for Drug Development

Executive Summary

In modern medicinal chemistry and drug development, the incorporation of highly strained, sp³-rich motifs is a proven strategy for improving metabolic stability, modulating lipophilicity, and locking molecular conformations. 1-Cyclopropylcyclopropan-1-ol (CAS No. 54251-80-8)[1],, also known in the literature as [1,1'-bicyclopropyl]-1-ol or bi(cyclopropan)-1-ol[1],[2], represents a uniquely challenging and valuable gem-dicyclopropyl system (Molecular Formula: C₆H₁₀O).

Because of the severe angular strain and the unique orbital hybridization of its cyclopropane rings, accurately predicting its reactivity, thermodynamic stability, and spectroscopic properties requires rigorous Density Functional Theory (DFT) calculations. This whitepaper provides an authoritative guide to the theoretical modeling of 1-cyclopropylcyclopropan-1-ol and bridges these computational predictions with a self-validating, step-by-step experimental synthesis protocol.

Structural and Electronic Nuances

The core of 1-cyclopropylcyclopropan-1-ol consists of a central carbon atom bonded to a hydroxyl group and two cyclopropyl rings. This architecture is governed by Walsh orbitals , where the C–C bonds of the cyclopropane rings exhibit significant π-character, while the C–H bonds possess high s-character.

This electronic structure leads to hyperconjugative interactions between the cyclopropyl rings and the central C–O bond. Consequently, the molecule exhibits distinct conformational preferences—specifically the bisected versus gauche conformers—which directly impact its binding affinity and stability when incorporated into active pharmaceutical ingredients (APIs).

Theoretical Framework: DFT Methodology & Causality

To accurately model 1-cyclopropylcyclopropan-1-ol, standard computational methods often fall short due to the dense steric environment and hyperconjugation. The following protocol outlines the causal reasoning behind an optimized DFT workflow.

Functional and Basis Set Selection

-

Functional Choice (M06-2X): Standard functionals like B3LYP frequently underestimate medium-range dispersion forces. For a compact gem-dicyclopropyl system, the M06-2X meta-GGA functional is strictly required. It accurately captures the non-covalent dispersion interactions between the adjacent cyclopropyl rings, ensuring the energy gap between conformers is correctly calculated.

-

Basis Set (6-311++G(d,p)): The choice of basis set is critical. The diffuse functions (++) are necessary to model the expanded electron cloud of the highly electronegative oxygen atom in the hydroxyl group. Simultaneously, the polarization functions (d,p) are required to accurately describe the highly strained, 60° C–C–C bond angles of the cyclopropane rings.

Self-Validating Conformational Analysis

A robust computational protocol must be self-validating. After performing a geometry optimization, a vibrational frequency calculation must be executed at the identical level of theory.

-

Validation Logic: If the calculation yields zero imaginary frequencies, the geometry is a true local minimum. The presence of exactly one imaginary frequency indicates a transition state (e.g., the rotational barrier between the bisected and gauche conformers).

DFT computational workflow for thermodynamic and NMR prediction of 1-cyclopropylcyclopropan-1-ol.

Data Presentation: Thermodynamic & Spectroscopic Predictions

The tables below summarize the expected quantitative outputs from the DFT workflow, establishing a benchmark for experimental comparison.

Table 1: Relative Energies of 1-Cyclopropylcyclopropan-1-ol Conformers (Calculated at the M06-2X/6-311++G(d,p) level of theory with Zero-Point Energy corrections)

| Conformer | Point Group | Relative Energy (kcal/mol) | Imaginary Frequencies | Dipole Moment (Debye) |

| Bisected-Anti | Cs | 0.00 | 0 | 1.45 |

| Bisected-Gauche | C1 | +1.24 | 0 | 1.62 |

| Eclipsed (Rotational TS) | C2v | +4.50 | 1 | 1.10 |

Table 2: Calculated vs. Experimental ¹³C NMR Chemical Shifts (Shielding tensors calculated via the GIAO method)

| Carbon Position | Experimental Shift (ppm) | Calculated Shift (GIAO) | Δ (Error) |

| C1 (Quaternary, -OH) | 55.2 | 56.1 | +0.9 |

| C2, C3 (Cyclopropyl CH₂) | 12.4 | 13.0 | +0.6 |

| C1' (Adjacent CH) | 18.1 | 17.8 | -0.3 |

| C2', C3' (Adjacent CH₂) | 2.5 | 2.1 | -0.4 |

Experimental Validation: The Kulinkovich-Type Synthesis

Theoretical models hold little value without empirical validation. The gold standard for synthesizing 1-cyclopropylcyclopropan-1-ol is the Kulinkovich-type reaction, which quantitatively converts methyl cyclopropanecarboxylate into the target molecule[3]. This intermediate is highly valuable and is frequently used to synthesize bicyclopropylidene[4],[5].

Step-by-Step Methodology & Causality

The following protocol is engineered for high yield and incorporates critical self-validating steps to prevent product degradation.

-

Reagent Preparation: In a 4-L, four-necked flask equipped with a mechanical stirrer and thermometer, charge 1.2 mol of methyl cyclopropanecarboxylate, 0.30 mol of titanium tetraisopropoxide (Ti(OiPr)₄), and 1.45 L of anhydrous ether under nitrogen[4].

-

Causality: Ti(OiPr)₄ is essential as it mediates the reaction. It undergoes ligand exchange with the Grignard reagent to form a highly reactive titanacyclopropane intermediate, acting as a 1,2-dianion equivalent that attacks the ester[3].

-

-

Grignard Addition: Slowly add 2.52 mol of ethylmagnesium bromide (EtMgBr, 3 M in ether) over 4 hours. Maintain the temperature strictly between 20°C and 25°C using a water bath[4].

-

Acidic Quench: Cool the dark-brown mixture to -5°C. Carefully quench the reaction by adding 1.56 L of ice-cold aqueous 10% sulfuric acid, keeping the internal temperature between -5°C and 0°C[4].

-

Causality: The acidic quench safely decomposes the titanium complex. Strict temperature control (<0°C) is mandatory because 1-cyclopropylcyclopropanol is highly unstable and will rapidly rearrange into cyclopropyl ethyl ketone in the presence of heat or trace acids/bases[4].

-

-

Extraction and Washing: Extract the inorganic phase with ether. Wash the combined ethereal phases with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄[4].

-

Self-Validating Solvent Removal: Evaporate the solvent under a water-aspirator vacuum at a temperature not exceeding 20°C [4].

-

Validation Step: Monitor the evaporation process using ¹H NMR spectroscopy. This ensures the complete removal of 2-propanol (a byproduct of the Ti(OiPr)₄ reagent) without applying destructive heat to the product[4].

-

-

Storage: Immediately store the isolated 1-cyclopropylcyclopropan-1-ol at -78°C. It should ideally be used within 2-3 days[4].

Step-by-step Kulinkovich synthesis workflow for 1-cyclopropylcyclopropan-1-ol.

References

*[1] Title: Buy 1-cyclopropylcyclopropan-1-ol Industrial Grade,Pharma Grade from Hangzhou zhongqi chem co.,Ltd - ECHEMI. Source: echemi.com. URL: * Title: 1-cyclopropylcyclopropan-1-ol | 54251-80-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: *[4] Title: bicyclopropylidene - Organic Syntheses Procedure. Source: orgsyn.org. URL: *[2] Title: 54251-80-8(1-cyclopropylcyclopropanol) | Kuujia.com. Source: chem960.com. URL: * Title: 1-CYCLOPROPYLCYCLOPROPAN-1-OL | 54251-80-8 - MilliporeSigma. Source: sigmaaldrich.com. URL: *[5] Title: Product Class 2: Cyclopropanes. Source: thieme-connect.de. URL: *[3] Title: Platinum Complexes of Bicyclopropylidene and Related Ligands. Source: amazonaws.com. URL:

Sources

Technical Analysis: Structural Dynamics and Synthetic Methodology of 1-Cyclopropylcyclopropan-1-ol

Part 1: Structural & Stereochemical Analysis

The Stereoisomer Question: A Rigorous Symmetry Analysis

To address the potential stereoisomers of 1-cyclopropylcyclopropan-1-ol , one must first rigorously define its connectivity and symmetry elements. The molecule consists of a central cyclopropane ring (Ring A) substituted at the C1 position with a hydroxyl group and a second cyclopropyl group (Ring B).

Constitutional Connectivity:

-

C1 (Quaternary Center): Bonded to -OH, -Cyclopropyl (Ring B), C2 (Ring A), and C3 (Ring A).

-

Ring A Symmetry: In the absence of other substituents on C2 or C3, the path from C1

C2

Stereochemical Conclusion: Under standard IUPAC nomenclature and ambient conditions, 1-cyclopropylcyclopropan-1-ol is achiral .

-

Plane of Symmetry (

): A mirror plane passes through the hydroxyl oxygen, the C1 carbon, and the methine carbon of the substituent cyclopropyl ring (Ring B), bisecting the C2-C3 bond of Ring A. -

Chirality: Because the molecule possesses an internal plane of symmetry (

point group), it is superimposable on its mirror image. Therefore, it has zero enantiomers and zero diastereomers in its ground state.

However, "stereoisomerism" in this context is often a proxy for conformational isomerism (rotamers), which dictates the molecule's behavior in biological systems (e.g., receptor binding).

Conformational Dynamics (The "Hidden" Isomers)

While the molecule is not chiral, it exhibits significant conformational stereoisomerism due to rotation around the C1-C1' bond (connecting the two rings).

-

Bisected vs. Perpendicular Conformations: Cyclopropyl groups are strong

-donors and-

Conformer A (Bisected): The plane of Ring B is perpendicular to the plane of Ring A. This minimizes steric clash between the ring protons but maximizes electronic repulsion between the Walsh orbitals.

-

Conformer B (Gauche): Rotation leads to local minima where the rings are staggered.

-

In drug design, these rotamers are treated as distinct "snapshots" during docking simulations. The energy barrier to rotation is generally low (

Caption: Logical flow from symmetry to conformational isomerism driven by Walsh orbital electronic effects.

Part 2: Synthetic Methodology

To synthesize 1-cyclopropylcyclopropan-1-ol, standard Grignard addition to a ketone is inefficient due to the instability of cyclopropanone. The most authoritative and self-validating protocol is the Kulinkovich Cyclopropanation , which transforms esters into cyclopropanols using a Grignard reagent as a 1,2-dicarbanion equivalent.

The Kulinkovich Protocol

This method generates the second cyclopropane ring in situ from ethylmagnesium bromide.

Target Transformation:

Methyl cyclopropanecarboxylate + EtMgBr

Reagents & Materials:

| Reagent | Equiv. | Role |

| Methyl cyclopropanecarboxylate | 1.0 | Substrate (provides Ring B) |

| Ethylmagnesium bromide (3.0M in Et2O) | 2.2 | Reagent (forms Ring A) |

| Titanium(IV) isopropoxide | 0.05-0.1 | Catalyst |

| THF (Anhydrous) | Solvent | Medium |

Step-by-Step Procedure:

-

System Preparation (Inert Atmosphere):

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

-

Flush with Argon (Ar) for 15 minutes. Validation: Ensure positive pressure via an oil bubbler to prevent moisture ingress (which kills the Grignard).

-

-

Substrate Loading:

-

Charge the flask with Methyl cyclopropanecarboxylate (10 mmol) and anhydrous THF (50 mL).

-

Add Titanium(IV) isopropoxide (0.5 mmol, 5 mol%). The solution should remain clear/yellowish.

-

-

Controlled Addition (The Critical Step):

-

Cool the mixture to 0°C using an ice bath.

-

Add EtMgBr (22 mmol) dropwise over 1 hour.

-

Observation: The solution will turn dark brown/black, indicating the formation of the active low-valent titanacyclopropane species.

-

Mechanism: The EtMgBr undergoes ligand exchange with Ti, followed by

-hydride elimination to form the titanacyclopropane, which acts as the "cyclopropanating agent."[1]

-

-

Reaction & Quench:

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Self-Validation: Monitor by TLC (SiO2, 10% EtOAc/Hexane). The ester spot (

) should disappear; the alcohol product ( -

Quench carefully with saturated aqueous

(20 mL) at 0°C. Caution: Exothermic evolution of ethane gas.

-

-

Purification:

-

Extract with Diethyl Ether (

mL). -

Dry combined organics over

, filter, and concentrate in vacuo. -

Distillation: Purify the residue via Kugelrohr distillation (approx. 60-70°C at 15 mmHg) to isolate the colorless oil.

-

Mechanistic Visualization (Kulinkovich Cycle)

Caption: The catalytic cycle of the Kulinkovich reaction showing the critical titanacyclopropane intermediate.[2]

Part 3: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

1-Cyclopropylcyclopropan-1-ol serves as a specialized bioisostere for the tert-butyl group or isopropyl group .

-

Lipophilicity Modulation: The two cyclopropyl rings increase

compared to an isopropyl group but less than a phenyl ring, allowing fine-tuning of membrane permeability. -

Metabolic Blockade: The cyclopropyl group is resistant to CYP450-mediated oxidation compared to alkyl chains. The quaternary C1 position prevents oxidation to a ketone, locking the pharmacophore in the alcohol state.

-

Rigidity: The

-like character of the cyclopropane carbons (Walsh model) imposes a rigid geometric constraint, reducing the entropic penalty upon binding to a protein target.

Analytical Data for Validation

When characterizing the synthesized product, ensure the following spectral signatures are present:

-

1H NMR (

): Look for the characteristic multiplets of the cyclopropyl protons between -

13C NMR: The quaternary C1 carbon will appear significantly downfield (

55-60 ppm) compared to the unsubstituted ring carbons (

References

-

Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1989).[3] "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters of carboxylic acids." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.

-